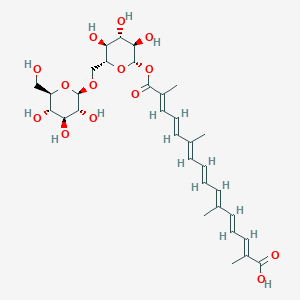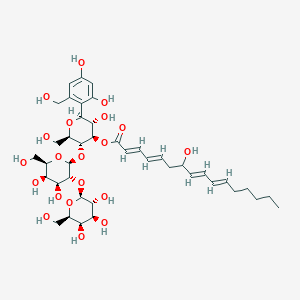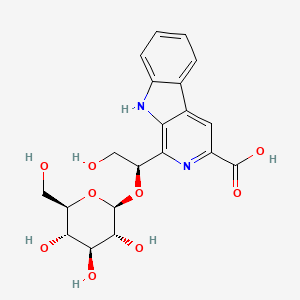
Glucodichotomine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucodichotomine B is a harmala alkaloid. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
1. Antiallergic Activities
Glucodichotomine B, a beta-carboline-type alkaloidal glycoside, was identified in the roots of Stellaria dichotoma L. var. lanceolata. It was isolated alongside other glycosides and showed potential antiallergic activities. Dichotomoside D, one of the isolated glycosides, notably inhibited the release of beta-hexosaminidase, tumor necrosis factor-alpha, and interleukin-4 in RBL-2H3 cells, suggesting effectiveness against late-phase reactions in type I allergy (Morikawa et al., 2004).
2. Genetic Variation Impact on Cellular Response to Treatment
Research involving glucocorticoids, which are structurally similar to glucodichotomine B, indicates that genetic variation affects cellular responses to treatment. This highlights the potential of glucodichotomine B to exhibit different effects based on genetic backgrounds, an area that could be explored further in future studies (Maranville et al., 2011).
3. Cancer Metabolism and Therapeutic Applications
While the direct link of glucodichotomine B to cancer therapy is not established, the resurgence of interest in cancer metabolism, including nutrients like glutamine, opens avenues for research into various compounds, including glucodichotomine B, for potential applications in cancer treatment (Altman et al., 2016).
Eigenschaften
Produktname |
Glucodichotomine B |
|---|---|
Molekularformel |
C20H22N2O9 |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
1-[(1R)-2-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C20H22N2O9/c23-6-12(30-20-18(27)17(26)16(25)13(7-24)31-20)15-14-9(5-11(22-15)19(28)29)8-3-1-2-4-10(8)21-14/h1-5,12-13,16-18,20-21,23-27H,6-7H2,(H,28,29)/t12-,13+,16+,17-,18+,20+/m0/s1 |
InChI-Schlüssel |
WQKKQBMRVKDLBP-GOPHKZMVSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)[C@H](CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)O |
SMILES |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C(CO)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C(CO)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



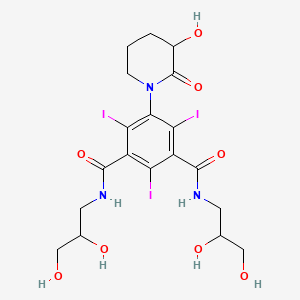
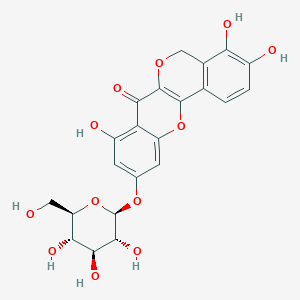
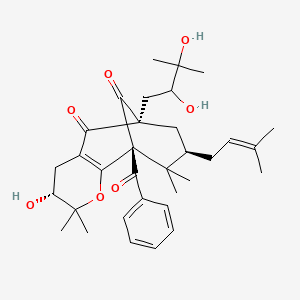
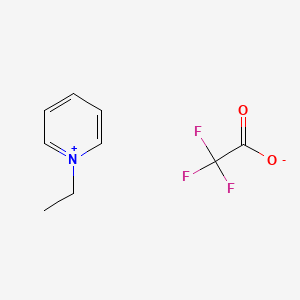
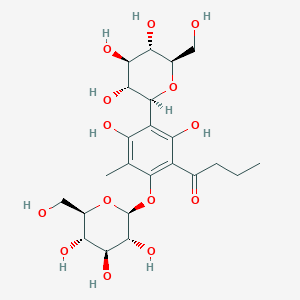


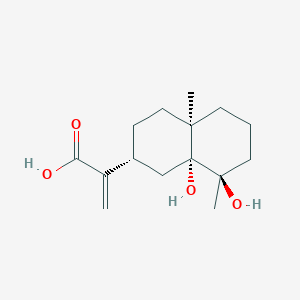

![Indolo[2,3-a]quinolizine-1-methanol, 1-ethyl-1,2,3,4,6,7,12,12b-octahydro-, (1S,12bS)-](/img/structure/B1250147.png)
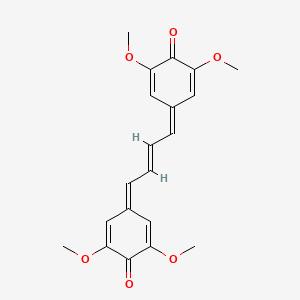
![N-(2-chloro-6-methylphenyl)-7,8-dimethoxyimidazo[1,5-a]quinoxalin-4-amine](/img/structure/B1250151.png)
